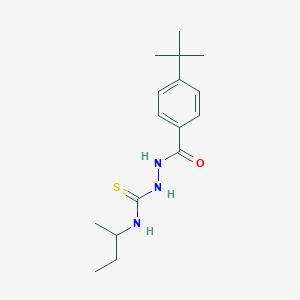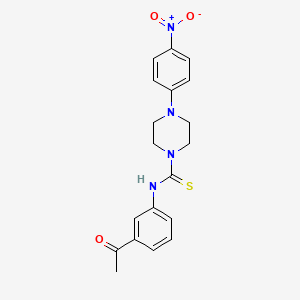![molecular formula C25H25N3O2 B4114343 2-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4114343.png)
2-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide
説明
2-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide, commonly known as PPAP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. PPAP belongs to the class of piperazine derivatives and is structurally similar to the compound phenylpiracetam.
作用機序
The exact mechanism of action of PPAP is not fully understood, but it is believed to act on the cholinergic and dopaminergic systems in the brain. PPAP may enhance the release and uptake of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function.
Biochemical and Physiological Effects:
PPAP has been found to increase cerebral blood flow and glucose utilization in the brain, indicating increased metabolic activity. Additionally, PPAP may have antioxidant properties and can reduce oxidative stress in the brain.
実験室実験の利点と制限
PPAP is a relatively safe and non-toxic compound, making it suitable for use in animal studies. However, its high cost and limited availability may limit its use in larger-scale experiments. Additionally, more research is needed to fully understand the long-term effects of PPAP on brain function and health.
将来の方向性
Further research is needed to fully understand the potential therapeutic applications of PPAP. Possible future directions include studying the effects of PPAP on different types of memory and cognitive function, exploring its potential use in treating neurodegenerative diseases, and investigating its mechanism of action in more detail. Additionally, the development of more cost-effective synthesis methods may increase the availability of PPAP for research purposes.
科学的研究の応用
PPAP has been studied for its potential therapeutic properties, particularly its ability to enhance cognitive function. Research has shown that PPAP can improve memory retention and learning ability in animal models. Additionally, PPAP has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24(19-20-9-3-1-4-10-20)26-23-14-8-7-13-22(23)25(30)28-17-15-27(16-18-28)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWFGLQMLOUVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4114273.png)
![N-{1-[4-allyl-5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4114275.png)
![2-[3-(dimethylamino)benzoyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4114282.png)

![N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4114294.png)
![N-(2-methoxyethyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4114307.png)
![N-{1-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4114318.png)
![1-[3-(benzyloxy)phenyl]-6,7-dimethyl-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114323.png)
![1,1'-[1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone](/img/structure/B4114331.png)
![ethyl 2-{[(4-morpholinylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4114340.png)
![N-(2,4-difluorophenyl)-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114346.png)

![2-[(2,3-difluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4114349.png)
![2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4114352.png)